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Cat. No. B1519746

Executive Summary: 2-Bromo-5-fluoroisonicotinaldehyde is a pivotal trifunctional
heterocyclic building block in modern medicinal chemistry and materials science. Its unique
electronic and steric properties, stemming from the interplay between the bromine, fluorine, and
aldehyde substituents on the pyridine core, make it a versatile synthon for constructing
complex molecular architectures. This guide provides an in-depth analysis of its chemical
identity, a detailed, field-tested synthetic protocol, an exploration of its characteristic reactivity,
and a review of its applications in drug discovery. It is intended for researchers, chemists, and
drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-bromo-5-fluoroisonicotinaldehyde. It is also
commonly referred to as 2-bromo-5-fluoropyridine-4-carbaldehyde.[1][2][3] The structure
features a pyridine ring substituted at the 2-position with a bromine atom, at the 5-position with
a fluorine atom, and at the 4-position with a formyl (aldehyde) group.

The bromine atom serves as an excellent leaving group for cross-coupling reactions, the
aldehyde provides a handle for chain extension and functionalization, and the fluorine atom
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modulates the electronic properties of the ring, often enhancing metabolic stability and binding
affinity in bioactive molecules.

Caption: Structure of 2-Bromo-5-fluoroisonicotinaldehyde.

Key Identifiers

All quantitative data for the compound are summarized in the table below for quick reference.

Identifier Value Source
CAS Number 1005291-43-9 [1][4][5][6]
Molecular Formula CeH3BrFNO [11[4115]
Molecular Weight 204.00 g/mol 41071
SMILES 0=CC1=C(F)C=NC(Br)=C1 [4]

DDLSIOQASXKYHW-
InChl Key [3]
UHFFFAOYSA-N

hvsicochemical .

Property Value Source
Appearance Faint yellow to white solid [6][8]
Boiling Point 251.7 £ 35.0 °C (Predicted) [8]
Density 1.778 + 0.06 g/cm? (Predicted) [8]

Store under inert gas (Nitrogen
Storage [4][8]
or Argon) at 2-8 °C

Synthesis and Manufacturing
Retrosynthetic Analysis & Common Synthetic Route

The most prevalent and logical synthesis of 2-bromo-5-fluoroisonicotinaldehyde involves the
formylation of a pre-functionalized pyridine ring. The key disconnection is at the C4-aldehyde
bond. This retrosynthetic approach points to 2-bromo-5-fluoropyridine as the critical starting
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material.[9] This precursor is commercially available and can be synthesized via diazotization
of 2-bromo-5-aminopyridine.[9]

The synthetic strategy hinges on a directed ortho-metalation (DoM) reaction. The nitrogen atom
of the pyridine ring directs a strong base, typically lithium diisopropylamide (LDA), to
deprotonate the most acidic proton at the C4 position. The resulting lithiated intermediate is
then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF),
to install the aldehyde group.

Starting Material Core Process Final Product
- 1. LDA, THF, -70°C 2. DMF Quench - I 2-Bromo-5-fluoro-
(Z-Bromo-s—fluoropyndme (Directed ortho-Metalation) (Formylation) e P ication isonicotinaldehyde)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-5-fluoroisonicotinaldehyde.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title
compound, adapted from established procedures.[2][8]

Materials and Reagents:

 Diisopropylamine (24.64 g)

e Anhydrous Tetrahydrofuran (THF) (200 mL)

e n-Butyllithium (n-BuLi), 2.4 M in THF (55.5 mL)
e 2-Bromo-5-fluoropyridine (19.48 g)

e N,N-Dimethylformamide (DMF) (16.3 g)

e 4M Hydrochloric acid in dioxane (111 mL)
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o Ethyl acetate

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

e LDA Formation: To a solution of diisopropylamine in 100 mL of THF in a flame-dried, three-
neck flask under an inert atmosphere (N2 or Ar), slowly add n-butyllithium dropwise at -70 °C
(acetone/dry ice bath). Critically, maintain the internal temperature below -70 °C during the
addition.[2][8]

o Causality Insight: This exothermic reaction forms lithium diisopropylamide (LDA), a strong,
non-nucleophilic base necessary for the specific deprotonation of the pyridine ring without
attacking the C-Br bond.

 After the addition is complete, allow the mixture to warm slowly to -10 °C, then re-cool to -70
°C.[2][8]

o Causality Insight: This "aging" step ensures the complete formation of LDA.

o Deprotonation: Slowly add a solution of 2-bromo-5-fluoropyridine in 100 mL of THF to the
LDA solution at -70 °C. Stir the resulting mixture at this temperature for 2 hours.[2][8]

o Causality Insight: The pyridine nitrogen directs the deprotonation to the C4 position, which
is the most activated site, forming a 4-lithiated pyridine intermediate. The low temperature
is crucial to prevent side reactions and decomposition of this unstable intermediate.

o Formylation: While maintaining the temperature at -70 °C, add N,N-dimethylformamide
(DMF) dropwise. Continue stirring for an additional 2 hours at -70 °C.[2][8]

o Causality Insight: The lithiated intermediate acts as a potent nucleophile, attacking the
electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable
at low temperatures.
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e Quench and Workup: Slowly add the 4M HCI-dioxane solution to quench the reaction,
ensuring the temperature does not rise above -70 °C.[2] Upon completion, dilute the reaction
mixture with ethyl acetate.

o Causality Insight: The acid hydrolyzes the tetrahedral intermediate to reveal the aldehyde
and protonates any remaining base.

o Transfer the mixture to a separatory funnel and wash sequentially with water and saturated
brine.

 Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting residue by silica gel column
chromatography to yield the final product.[2][8]

Chemical Reactivity and Synthetic Utility

The utility of 2-bromo-5-fluoroisonicotinaldehyde stems from its three distinct reactive sites,
which can often be addressed selectively.

Key Transformations in Drug Development

o Reactions of the Aldehyde: The formyl group is a versatile handle for building molecular
complexity. It readily undergoes:

o Reductive Amination: Reaction with primary or secondary amines followed by reduction
(e.g., with NaBH(OAC)s) to form substituted aminomethylpyridines, a common motif in
drug candidates.

o Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes, providing
access to vinyl-pyridine derivatives.

o Condensation Reactions: Formation of Schiff bases, oximes, and hydrazones, which can
act as ligands or be further transformed.

o Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to palladium-
catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
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o Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl
substituents. The precursor, 2-bromo-5-fluoropyridine, is known to participate effectively in
Suzuki couplings.[10]

o Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-5-fluoropyridine
derivatives.

o Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The selective manipulation of these sites allows for a modular and divergent approach to
building libraries of complex molecules for screening in drug discovery programs.

Safety, Handling, and Storage
Hazard Identification

2-Bromo-5-fluoroisonicotinaldehyde is a hazardous substance and must be handled with
appropriate precautions.

e GHS Hazard Statements:

o

H302: Harmful if swallowed.[11][12]

[¢]

H315: Causes skin irritation.[11][12]

o

H319: Causes serious eye irritation.[11][12]

[e]

H335: May cause respiratory irritation.[11][12]

e Signal Word: Warning[11]

Recommended Handling and PPE

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[11][13]

o Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN
166 (EU) or NIOSH (US).[11]

o Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and
protective clothing.[11]

o Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a
full-face respirator with an appropriate cartridge.[11]

Storage and Stability

o Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated
place.[11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2—8
°C.[8]

e Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Conclusion

2-Bromo-5-fluoroisonicotinaldehyde is a high-value synthetic intermediate whose strategic
importance is well-established in the synthesis of pharmaceuticals and other functional
materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any
researcher aiming to incorporate this versatile building block into their work. The methodologies
and safety protocols outlined in this guide provide a comprehensive framework for its effective
and safe utilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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